Derivative Anticancer Potency: 2-Hydrazinyl-4-methylthiazole-Derived Hydrazones Exhibit Superior Cytotoxicity Compared to Reference Drugs in Colorectal Cancer Models
Derivatives synthesized from 2-(2-benzylidene hydrazinyl)-4-methylthiazole, a compound directly accessible from 2-hydrazinyl-4-methylthiazole hydrochloride, demonstrated superior cytotoxicity against colorectal cancer cell lines compared to the reference drug cisplatin. Compound 8c showed an IC50 of 3.16 ± 0.90 μM against HCT-116 cells, outperforming cisplatin (IC50 = 5.18 ± 0.94 μM) and approaching the potency of harmine (IC50 = 2.40 ± 0.12 μM) [1]. Against the more resistant HT-29 cell line, compounds 8c, 4d, and 4c exhibited IC50 values of 3.47 ± 0.79, 4.13 ± 0.51, and 7.24 ± 0.62 μM, respectively, all superior to cisplatin (IC50 = 11.68 ± 1.54 μM) [1].
| Evidence Dimension | Anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivative 8c: IC50 = 3.16 ± 0.90 μM (HCT-116), 3.47 ± 0.79 μM (HT-29); Derivative 4d: IC50 = 3.65 ± 0.90 μM (HCT-116), 4.13 ± 0.51 μM (HT-29) |
| Comparator Or Baseline | Cisplatin: IC50 = 5.18 ± 0.94 μM (HCT-116), 11.68 ± 1.54 μM (HT-29); Harmine: IC50 = 2.40 ± 0.12 μM (HCT-116), 4.59 ± 0.67 μM (HT-29) |
| Quantified Difference | Derivative 8c is 1.64-fold more potent than cisplatin in HCT-116; 3.37-fold more potent than cisplatin in HT-29 |
| Conditions | MTT colorimetric assay; HCT-116 and HT-29 human colorectal cancer cell lines |
Why This Matters
Procurement of 2-hydrazinyl-4-methylthiazole hydrochloride enables synthesis of derivatives with verified anticancer activity that can match or exceed clinically relevant reference compounds, providing a strategic advantage for medicinal chemistry programs targeting colorectal cancer.
- [1] Sayed, A. R., Gomha, S. M., Taher, E. A., Muhammad, Z. A., El-Seedi, H. R., Gaber, H. M., & Ahmed, M. M. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Drug Design, Development and Therapy, 14, 1363–1375. View Source
